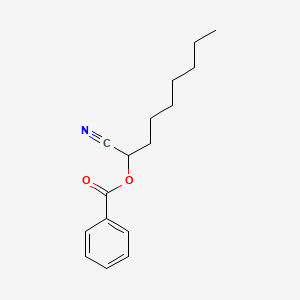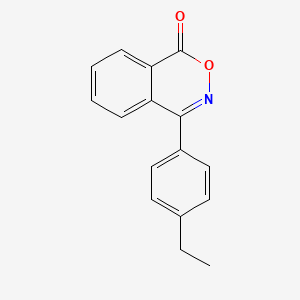methanone CAS No. 113659-05-5](/img/structure/B14290381.png)
[(Dibenzylamino)oxy](hexylamino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibenzylamino)oxymethanone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzylamino)oxymethanone typically involves the reaction of dibenzylamine with hexylamine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (Dibenzylamino)oxymethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(Dibenzylamino)oxymethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(Dibenzylamino)oxymethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (Dibenzylamino)oxymethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: A compound with similar structural features used in sunscreens.
Benzylamine: A related compound used in the manufacture of pharmaceuticals and explosives.
Propiedades
Número CAS |
113659-05-5 |
|---|---|
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(dibenzylamino) N-hexylcarbamate |
InChI |
InChI=1S/C21H28N2O2/c1-2-3-4-11-16-22-21(24)25-23(17-19-12-7-5-8-13-19)18-20-14-9-6-10-15-20/h5-10,12-15H,2-4,11,16-18H2,1H3,(H,22,24) |
Clave InChI |
WDLHVPRYFUBZDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)ON(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



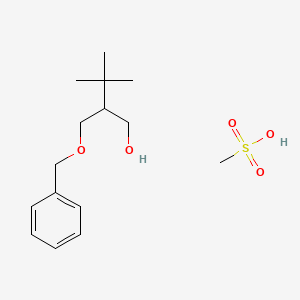
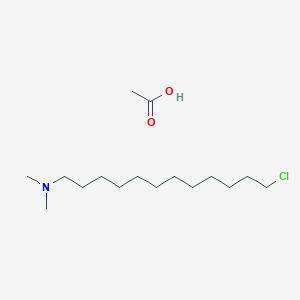
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

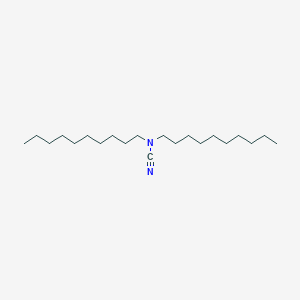
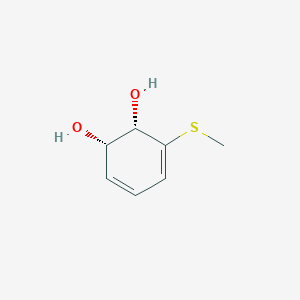
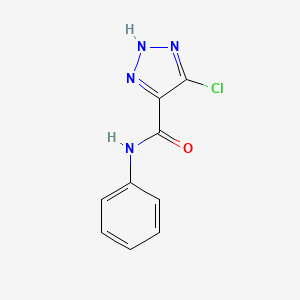
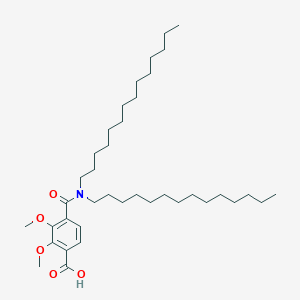
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
